molecular formula C23H40BrNO2S B14633218 Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide CAS No. 56492-06-9

Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide

Cat. No.: B14633218
CAS No.: 56492-06-9
M. Wt: 474.5 g/mol
InChI Key: RBHNSTSKYAEENQ-UHFFFAOYSA-N
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Description

Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The unique structure of this compound allows it to interact with both hydrophobic and hydrophilic substances, making it a versatile agent in chemical and biological research.

Preparation Methods

The synthesis of Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide typically involves a multi-step process. One common method includes the reaction of dodecyl bromide with 3-(2-hydroxybenzamido)propylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methylsulfanium bromide to yield the final compound. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction .

Chemical Reactions Analysis

Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide or chloride ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The sulfanium group interacts with negatively charged components of the membrane, enhancing its antimicrobial activity. This dual interaction with both hydrophobic and hydrophilic regions makes it effective in disrupting microbial cell membranes .

Comparison with Similar Compounds

Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide can be compared with other quaternary ammonium compounds such as:

These comparisons highlight the unique structural features of this compound, particularly its hydroxybenzamido group, which enhances its interaction with biological systems.

Properties

CAS No.

56492-06-9

Molecular Formula

C23H40BrNO2S

Molecular Weight

474.5 g/mol

IUPAC Name

dodecyl-[3-[(2-hydroxybenzoyl)amino]propyl]-methylsulfanium;bromide

InChI

InChI=1S/C23H39NO2S.BrH/c1-3-4-5-6-7-8-9-10-11-14-19-27(2)20-15-18-24-23(26)21-16-12-13-17-22(21)25;/h12-13,16-17H,3-11,14-15,18-20H2,1-2H3,(H-,24,25,26);1H

InChI Key

RBHNSTSKYAEENQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[S+](C)CCCNC(=O)C1=CC=CC=C1O.[Br-]

Origin of Product

United States

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